molecular formula C10H12N2O3S B3002434 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide CAS No. 296798-35-1

3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide

Cat. No.: B3002434
CAS No.: 296798-35-1
M. Wt: 240.28
InChI Key: FIOLOSXCGDHRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzoisothiazoles.

Preparation Methods

The synthesis of 3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves several steps. One common method starts with the chlorination of an acid to yield methyl 2-sulfamoylbenzoate. This intermediate is then cyclized with concentrated hydrochloric acid to produce benzo[d]isothiazol-3-(2H)-one 1,1-dioxide. Further reactions, such as chlorination with thionyl chloride, can yield various derivatives . Industrial production methods often involve similar steps but are optimized for large-scale synthesis and may include additional purification processes .

Chemical Reactions Analysis

3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-12(6-7-13)10-8-4-2-3-5-9(8)16(14,15)11-10/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOLOSXCGDHRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.